Avagacestat
Descripción general
Descripción
Synthesis Analysis
Avagacestat was rapidly absorbed, had a terminal elimination half-life of 38–65 hours, and reached a steady-state concentration by day 10 of daily dosing . Exposure in young subjects increased in proportion to dose .
Molecular Structure Analysis
The molecular formula of Avagacestat is C20H17ClF4N4O4S . It belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .
Chemical Reactions Analysis
Avagacestat is a γ-secretase inhibitor that selectively inhibits amyloid β (Aβ) synthesis in cell culture and animal models . It has been reported to have 137-fold selectivity for APP over Notch in cell culture, and to robustly reduce CSF Aβ levels without causing Notch-related toxicity in rats and dogs .
Physical And Chemical Properties Analysis
Avagacestat is a small molecule with a molecular weight of 520.88 g/mol . It has a chemical formula of C20H17ClF4N4O4S .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment and Amyloid-β Regulation
Avagacestat, a γ-secretase inhibitor, has been extensively studied for its potential in treating Alzheimer's disease (AD). It works by selectively inhibiting amyloid β (Aβ) synthesis, a hallmark of AD pathology. Studies have shown that avagacestat rapidly decreases concentrations of Aβ peptides in cerebrospinal fluid (CSF), suggesting its effectiveness in lowering brain amyloid levels, a core feature of AD. These findings highlight avagacestat's role in potentially modifying the progression of Alzheimer's disease through amyloid regulation (Tong et al., 2012), (Dockens et al., 2012), (Tong et al., 2013).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of avagacestat have been a significant focus of research. Studies indicate that avagacestat is well-tolerated and its concentrations peak quickly after oral administration, followed by a biphasic decrease. This pharmacokinetic profile supports its suitability for further clinical development in AD therapy (Tong et al., 2012), (Tong et al., 2013).
Safety and Tolerability in Clinical Trials
Clinical trials have extensively explored the safety and tolerability of avagacestat, especially in the context of Alzheimer's disease. It has been observed that lower doses of avagacestat are relatively well tolerated, with minimal adverse effects. However, higher doses have shown trends for cognitive worsening, highlighting the importance of dose management in clinical use (Coric et al., 2012).
Exploratory Studies on Biomarkers and Brain Atrophy
Avagacestat has been part of studies exploring its impact on biomarkers related to AD, particularly in prodromal stages. It's been found that treatment with avagacestat can lead to greater brain volume loss compared to placebos, a paradoxical result that necessitates further investigation. These studies are crucial in understanding the drug's mechanism and potential long-term effects on brain structure in AD patients (Coric et al., 2015).
Pharmacological and Biochemical Studies
Avagacestat's mechanism of action has been further clarified through pharmacological and biochemical studies. Research has shown that avagacestat directly binds to the presenilin-1 N-terminal fragment, a key component in the γ-secretase complex. This binding confirms its role as a nonselective γ-secretase inhibitor, providing insights into its potential therapeutic effects and limitations in the context of Alzheimer's disease (Crump et al., 2012).
Synthesis and Labeling for Research Purposes
Avagacestat's development also includes the synthesis of carbon-14 and stable isotope-labeled versions. These forms are crucial for conducting absorption, distribution, metabolism, and excretion studies in humans. They also serve as standards in bioanalytical assays to accurately quantify the drug's concentration in biological samples, furthering our understanding of its pharmacokinetics and pharmacodynamics (Burrell et al., 2014).
Target Engagement and Systems Pharmacology
Research on avagacestat includes studies on its target engagement, particularly in the context of Alzheimer's disease. Systems pharmacology models have been developed to simulate its effects on amyloid-beta production and distribution across different species. These models are instrumental in predicting brain pharmacodynamics and optimizing dosing regimens for therapeutic efficacy (Karelina et al., 2017).
Safety And Hazards
Direcciones Futuras
While broad γ-secretase inhibitors like Avagacestat were found to be ineffective, researchers are focusing on developing γ-secretase modulators, which aim to only tweak the enzyme’s processing of APP while sparing its relationship with other substrates . The data from the Avagacestat trial is being used to aid in the design of future trials .
Propiedades
IUPAC Name |
(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOPVUAMONVLA-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF4N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150811 | |
Record name | Avagacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avagacestat | |
CAS RN |
1146699-66-2 | |
Record name | Avagacestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avagacestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11893 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avagacestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVAGACESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.